

# Application Note: Searching for Specific Polymorphisms in Human Mitochondrial DNA

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## Compound of Interest

Compound Name: MTDB

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The study of human mitochondrial DNA (mtDNA) polymorphisms is crucial for a wide range of disciplines, including population genetics, forensics, and the investigation of mitochondrial diseases. Historically, the Human Mitochondrial Genome Database (**mtDB**) was a key resource for researchers, providing a comprehensive collection of complete human mitochondrial genomes and a list of known polymorphisms.<sup>[1][2]</sup> Although **mtDB** is no longer actively maintained, its role has been superseded by more extensive and continuously updated databases.

This application note provides a detailed protocol for searching for specific polymorphisms in human mtDNA using MITOMAP, a comprehensive and widely used database of human mitochondrial DNA variation.<sup>[3][4][5]</sup> This guide will detail the use of MITOMAP's search functionalities to identify and analyze specific mitochondrial variants.

## MITOMAP Database Overview

MITOMAP is a curated database that collates information on human mitochondrial DNA polymorphisms and their associations with disease.<sup>[4][6]</sup> It is an essential tool for researchers and clinicians, offering a vast collection of data on mtDNA sequence variants, including single nucleotide polymorphisms (SNPs), insertions, and deletions.<sup>[6]</sup> The database is regularly

updated with information from published literature and GenBank, ensuring its content remains current.<sup>[7]</sup>

## Quantitative Data Summary

The data presented in MITOMAP is extensive and continuously growing. The following table summarizes the database content as of July 2025, providing a snapshot of the wealth of information available to researchers.<sup>[7]</sup>

Data Category	Count
Full-Length (FL) GenBank Sequences	62,556
Control Region (CR) GenBank Sequences	81,778
Single Nucleotide Variants (SNVs)	19,892

## Protocol: Searching for Polymorphisms in MITOMAP

MITOMAP offers several methods for querying its database to find specific polymorphisms. The primary tool for this purpose is the "Allele Search" function.<sup>[8][9]</sup> This protocol outlines the step-by-step process for using this feature.

### Experimental Protocol: Allele Search

- **Navigate to the MITOMAP Website:** Open a web browser and go to the MITOMAP homepage.
- **Locate the Allele Search Tool:** On the main page, under the "MITOMAP Quick Reference & Tools" section, click on the "Allele Search" link.<sup>[7]</sup> This will direct you to the search interface.
- **Enter Search a Query:** The search interface allows you to search for polymorphisms in several ways:
  - **By a single nucleotide position:** Enter a single base position (from 1 to 16569) into the "Start" box.<sup>[8][9][10]</sup>

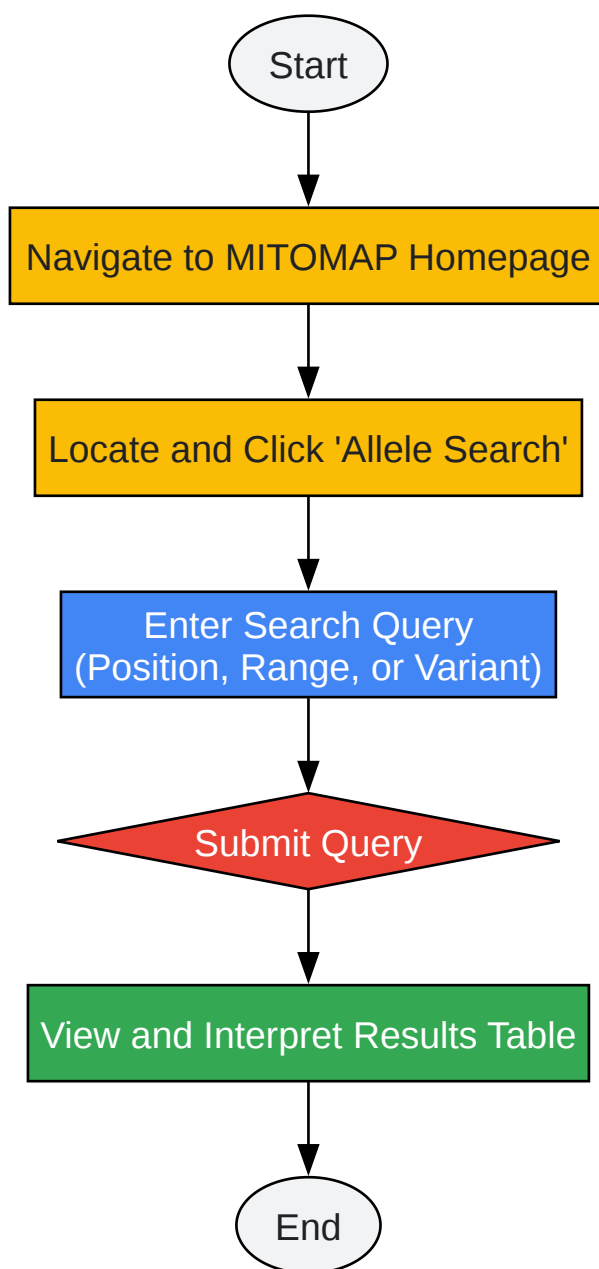
- By a range of nucleotide positions: Enter the starting position in the "Start" box and the ending position in the "End" box. The maximum range for a single query is 101 base pairs. [\[8\]](#)[\[9\]](#)[\[11\]](#)
- By specific variant: You can also enter the variant in standard nomenclature (e.g., m.11778G>A) into the search box.[\[10\]](#)
- Submit the Query: Click the "Submit" button to execute the search.
- Interpret the Search Results: The results are presented in a table with the following columns:
  - Position: The nucleotide position of the polymorphism in the mitochondrial genome, based on the revised Cambridge Reference Sequence (rCRS).
  - Nucleotide Change: The specific base change observed at that position.
  - Locus: The gene or region where the polymorphism is located.
  - Codon: The codon number if the polymorphism is in a protein-coding gene.
  - AA Change: The resulting amino acid change, if any.
  - GB Freq FL: The frequency of the variant in the set of full-length GenBank sequences.
  - GB Freq CR: The frequency of the variant in the set of control region GenBank sequences.
  - References: Links to PubMed citations for publications that report the polymorphism.

## Visualizing Workflows and Logical Relationships

To better illustrate the processes and data relationships involved in searching for mitochondrial polymorphisms, the following diagrams are provided.

## Workflow for Searching Polymorphisms in MITOMAP

The following diagram outlines the step-by-step workflow for a researcher searching for a specific polymorphism using the MITOMAP database.

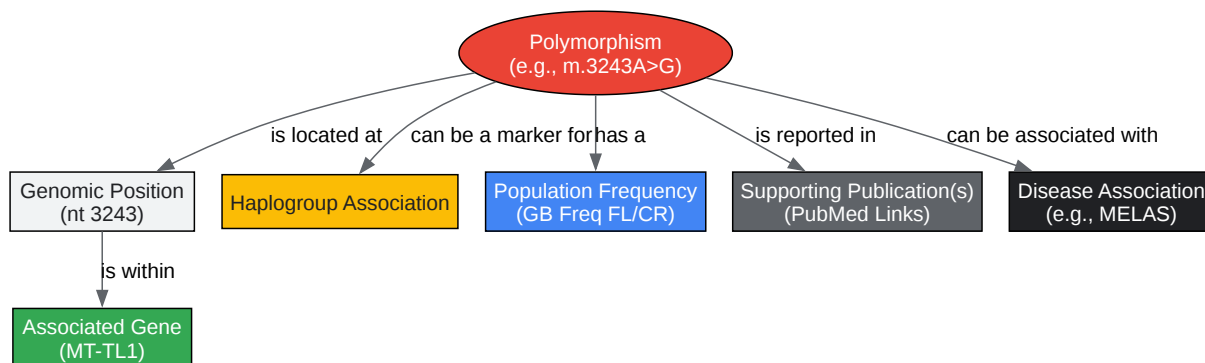


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Caption: Workflow for querying polymorphisms in MITOMAP.

## Logical Relationships of a Mitochondrial Variant in MITOMAP

This diagram illustrates the interconnectedness of a mitochondrial polymorphism with other key data points within the MITOMAP database.



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Caption: Data relationships for a variant in MITOMAP.

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